3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
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Overview
Description
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . It is characterized by its spirocyclic structure, which includes an oxa-diazaspiro ring system. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Similar spirocyclic structure but with different functional groups.
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride: Another spirocyclic compound with a carboxylate group.
Uniqueness
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxa and diaza functionalities. This combination of features makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry .
Biological Activity
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride (CAS No. 1796557-11-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and hypertension treatment. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H15ClN2O, with a molecular weight of approximately 190.67 g/mol. The compound features a spirocyclic structure that is characteristic of several biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C8H15ClN2O |
Molecular Weight | 190.67 g/mol |
CAS Number | 1796557-11-3 |
Chemical Structure | Structure |
Neuropharmacological Effects
Research indicates that derivatives of diazaspiro compounds exhibit significant activity at muscarinic receptors, which are critical in various neurological functions. A study highlighted that related compounds showed high affinities for M1 and M2 muscarinic receptors, demonstrating antiamnesic effects in vivo at doses as low as 0.1 mg/kg . This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases.
Antihypertensive Properties
Another notable aspect of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH), which has implications for hypertension management. In a study involving spontaneously hypertensive rats, certain derivatives showed a significant reduction in blood pressure upon oral administration at doses of 30 mg/kg . This mechanism may involve the modulation of vascular tone through the inhibition of epoxyeicosatrienoic acids (EETs), which are known to promote vasodilation.
Case Study: Muscarinic Activity
In a series of experiments assessing the muscarinic activity of diazaspiro derivatives, it was found that compounds with specific structural modifications could selectively enhance binding to M1 receptors while minimizing side effects associated with M2 receptor activation. For instance, alterations to the methyl group at the N2 position improved selectivity without compromising the antiamnesic effect .
Case Study: Hypertension Treatment
In another investigation focused on hypertension, compounds derived from the diazaspiro framework were tested for their efficacy as sEH inhibitors. The results indicated that these compounds not only reduced blood pressure but also had minimal adverse effects on normotensive rats, suggesting a favorable therapeutic profile for treating hypertensive patients .
Properties
IUPAC Name |
3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7-6-8(11-10-7)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJXDVMDHDTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2(C1)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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